molecular formula C14H15FN2O B8729308 N-(2-aminobenzyl)-3-fluoro-4-methoxyaniline

N-(2-aminobenzyl)-3-fluoro-4-methoxyaniline

Cat. No.: B8729308
M. Wt: 246.28 g/mol
InChI Key: QMUCQZQWDZTWOE-UHFFFAOYSA-N
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Description

N-(2-aminobenzyl)-3-fluoro-4-methoxyaniline is a useful research compound. Its molecular formula is C14H15FN2O and its molecular weight is 246.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

N-[(2-aminophenyl)methyl]-3-fluoro-4-methoxyaniline

InChI

InChI=1S/C14H15FN2O/c1-18-14-7-6-11(8-12(14)15)17-9-10-4-2-3-5-13(10)16/h2-8,17H,9,16H2,1H3

InChI Key

QMUCQZQWDZTWOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of lithium aluminum hydride (121 mg, 3.2 mmol) in 2 mL dioxane at reflux under nitrogen was added 2-amino-N-(3-fluoro-4-methoxyphenyl)benzamide (260 mg, 1 mmol) as a solution in 2 mL dioxane. After refluxing overnight the reaction was cooled to room temperature and quenched by sequential treatment with H2O (150 μL), 15% NaOH (150 μL) and H2O (450 μL). After stirring for several minutes, the heterogeneous mixture was filtered through GF/F filter paper with dioxane and concentrated to a brown residue (246 mg, 100%). 1H NMR (400 MHz, CDCl3) δ 7.14 (m, 2H), 6.86 (m, 1H), 6.74 (m, 2H), 6.60 (dd, 1H), 6.42 (dd, 1H), 4.15 (d, 2H), 4.12 (br s, 2H), 3.83 (s, 3H), 3.54 (br s, 1H).
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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